molecular formula C15H17N3O3 B14550825 5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol CAS No. 62219-73-2

5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol

Cat. No.: B14550825
CAS No.: 62219-73-2
M. Wt: 287.31 g/mol
InChI Key: ABARSSIORSMKKQ-UHFFFAOYSA-N
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Description

5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[431]deca-3,8-dien-10-ol is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the nitropyridinyl group: This step involves the nitration of a pyridine derivative, followed by its attachment to the bicyclic core through a substitution reaction.

    Methylation and hydroxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methyl and nitropyridinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound and its derivatives could be explored for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol involves its interaction with specific molecular targets. The nitropyridinyl group may interact with enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, potentially leading to novel applications in various fields.

Properties

CAS No.

62219-73-2

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

5-methyl-7-(5-nitropyridin-2-yl)-7-azabicyclo[4.3.1]deca-3,8-dien-10-ol

InChI

InChI=1S/C15H17N3O3/c1-10-3-2-4-11-7-8-17(14(10)15(11)19)13-6-5-12(9-16-13)18(20)21/h2-3,5-11,14-15,19H,4H2,1H3

InChI Key

ABARSSIORSMKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC2C=CN(C1C2O)C3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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